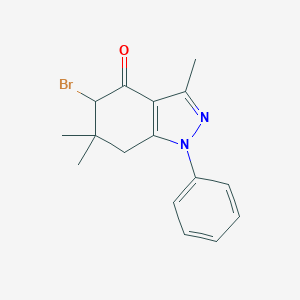

5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O/c1-10-13-12(9-16(2,3)15(17)14(13)20)19(18-10)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZBZRNWLXMMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)C(C(C2)(C)C)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

-

Aldol Condensation : 5,5-Dimethylcyclohexane-1,3-dione reacts with benzaldehyde in dimethylsulfoxide (DMSO) in the presence of piperidine to form a cyclohexenone intermediate.

-

Cyclization : Treatment with phenylhydrazine hydrochloride in methanol induces ring closure, forming the indazole scaffold.

-

Bromination : Electrophilic bromination using bromine or N-bromosuccinimide (NBS) selectively substitutes the 5-position of the indazole ring.

Optimization Notes :

-

Yields improve with microwave-assisted synthesis, reducing reaction times from hours to minutes.

-

Bromination efficiency depends on the electron-rich nature of the indazole ring, with acetic acid as a solvent enhancing regioselectivity.

Bromination of Preformed Tetrahydroindazole Derivatives

An alternative route focuses on late-stage bromination of a preassembled tetrahydroindazole. For instance, 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one undergoes bromination using bromine in dichloromethane at 0°C to afford the target compound.

Experimental Protocol

-

Synthesis of Precursor :

-

Bromination :

Analytical Data :

-

FTIR : Peaks at 1690–1714 cm⁻¹ (C=O), 2970–2985 cm⁻¹ (C-H stretching).

-

¹H NMR : δ 1.18–1.63 (s, 9H, 3×CH₃), 4.20–4.26 (d, 1H, J = 12.2 Hz), 7.42–7.51 (m, 5H, C₆H₅).

One-Pot Tandem Synthesis

A streamlined one-pot method combines aldol condensation, cyclization, and bromination in sequential steps. This approach minimizes intermediate purification and improves overall efficiency.

Key Steps

-

Aldol Condensation : 5,5-Dimethylcyclohexane-1,3-dione reacts with benzaldehyde in DMSO/piperidine to form a diketone intermediate.

-

In Situ Cyclization : Addition of hydrazine hydrate directly to the reaction mixture induces indazole ring formation.

-

Bromination : NBS is introduced to the same pot, facilitating 5-position bromination without isolating intermediates.

Advantages :

-

Yield : 50–60% overall.

-

Time Efficiency : Completes in 8–10 hours versus multi-day sequential protocols.

Comparative Analysis of Synthetic Routes

Critical Observations :

-

Cyclocondensation offers better regiocontrol but requires rigorous purification.

-

One-pot methods sacrifice some purity for speed, making them preferable for scalable production.

Mechanistic Insights and Side Reactions

Competing Pathways

-

Over-Bromination : Excess bromine leads to di-substitution at the 5- and 7-positions, necessitating stoichiometric control.

-

Ring Oxidation : Prolonged exposure to bromine oxidizes the tetrahydroindazole to a fully aromatic indazole, detectable via HPLC.

Mitigation Strategies :

-

Use of NBS instead of bromine reduces oxidation side reactions.

-

Low-temperature bromination (0°C) minimizes di-substitution.

Industrial-Scale Considerations

For bulk synthesis, the one-pot method is favored due to reduced solvent use and faster throughput. However, catalytic methods using copper(I) iodide or palladium catalysts are emerging to enhance bromination efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indazole ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

Physicochemical and Spectroscopic Properties

The table below compares spectral and physical data from structurally related compounds:

Key Observations :

- The presence of methyl groups (e.g., δ 1.01 ppm in ) and bromine (inferred from molecular weight adjustments) significantly alters NMR and IR profiles compared to non-brominated analogs.

- Melting points for brominated indazolones are elevated (e.g., 289–290°C in ), likely due to increased molecular rigidity and halogen-mediated intermolecular forces.

Comparison with Target Compound :

Biologische Aktivität

5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound with notable biological activities. Its structure includes a bromine atom and a phenyl group, contributing to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

- Molecular Formula : C16H17BrN2O

- Molecular Weight : 335.22 g/mol

- CAS Number : Not specified

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one have shown inhibitory effects on various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5-Bromo-Indazole | MCF-7 (Breast Cancer) | 12 ± 2 |

| 5-Bromo-Indazole | MDA-MB-231 (Breast Cancer) | 9 ± 1 |

| 5-Bromo-Indazole | A549 (Lung Cancer) | 15 ± 3 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

In a study assessing the anti-inflammatory effects of related compounds:

- Inhibition of TNF-alpha : Compounds reduced TNF-alpha levels in vitro by approximately 40% at concentrations of 10 μM.

- Cytokine Inhibition : Significant reductions in IL-6 and IL-1β were observed.

Antimicrobial Activity

The antimicrobial properties of indazole derivatives have been validated in several studies. For example, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models

A study conducted on MCF-7 and MDA-MB-231 cell lines revealed that treatment with 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one led to significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways indicative of apoptosis. -

Synergistic Effects with Chemotherapy

The combination of this compound with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cells. The Combination Index method indicated a synergistic effect, suggesting potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.